2-(adamantan-1-yl)-N-tert-butylacetamide
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Overview
Description
2-(1-Adamantyl)-N-tert-butylacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic cage compound with a diamond-like structure, known for its high stability and unique properties. The incorporation of adamantane moieties in various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .
Mechanism of Action
Target of Action
Adamantane derivatives are known to have a broad range of targets due to their high reactivity . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
It’s known that adamantane derivatives interact with their targets through various chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization in various chemical reactions .
Biochemical Pathways
Adamantane derivatives are known to affect a wide range of biochemical pathways due to their high reactivity and broad range of targets .
Pharmacokinetics
The pharmacokinetic properties of adamantane derivatives can vary widely depending on their specific chemical structure and the nature of any functional groups attached to the adamantane core .
Result of Action
Adamantane derivatives are known to have a wide range of effects at the molecular and cellular level due to their high reactivity and broad range of targets .
Action Environment
The action of adamantane derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-tert-butylacetamide typically involves the amidation of adamantane derivatives. One common method is the reaction of 1-adamantylamine with tert-butylacetyl chloride under Schotten-Baumann conditions. This reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale amidation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-N-tert-butylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Halogenated adamantane derivatives, nucleophiles such as amines or thiols.
Major Products
Oxidation: Adamantyl ketones, carboxylic acids.
Reduction: Adamantyl amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
2-(1-Adamantyl)-N-tert-butylacetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug that also contains an adamantane moiety.
Rimantadine: Similar to amantadine, used for its antiviral properties.
Uniqueness
2-(1-Adamantyl)-N-tert-butylacetamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the tert-butylacetamide group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
2-(1-adamantyl)-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEBBPYBPPBTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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